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Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (S)-
Tol-SDP in asymmetric catalysis. The following sections detail its application in key catalytic

reactions, offering insights into optimal loading and concentration, along with detailed

experimental protocols. The information presented is designed to be a valuable resource for

researchers in academia and industry, particularly those involved in the development of

enantioselective synthetic methodologies.

Introduction to (S)-Tol-SDP
(S)-Tol-SDP ([(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane]) is a highly effective chiral

bisphosphine ligand renowned for its ability to induce high enantioselectivity in a variety of

metal-catalyzed reactions. Its rigid spirobiindane backbone and electronically tuned di-p-

tolylphosphino groups create a well-defined chiral environment around the metal center,

making it a powerful tool for asymmetric synthesis. This ligand has found significant application

in asymmetric hydrogenations and allylic substitution reactions, consistently delivering products

with high enantiomeric excess (ee).

Key Applications and Data Summary
(S)-Tol-SDP is a versatile ligand that can be employed with various transition metals, including

rhodium, iridium, and palladium. The optimal loading and concentration of the ligand and the
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metal precursor are critical for achieving high catalytic activity and enantioselectivity. The

following tables summarize typical reaction parameters for key catalytic transformations.

Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium catalysts modified with chiral ligands such as (S)-Tol-SDP are highly effective for the

asymmetric allylic alkylation of various nucleophiles. These reactions provide a powerful

method for the construction of stereogenic centers. Based on protocols for closely related

ligands like Tol-BINAP, the following conditions can be considered as a starting point for

optimization with (S)-Tol-SDP.[1]

Table 1: Typical Reaction Parameters for Iridium-Catalyzed Asymmetric Allylic Alkylation
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Parameter Value Notes

Catalyst Precursor [Ir(COD)Cl]₂
Other iridium precursors can

also be used.

Ligand (S)-Tol-SDP
Typically used in slight excess

to the metal.

Ir:Ligand Ratio 1:1.1 to 1:1.5 Optimization may be required.

Catalyst Loading 1 - 5 mol%

Lower loadings may be

possible with highly active

substrates.

Substrate Concentration 0.1 - 0.5 M

Higher concentrations can

sometimes lead to decreased

enantioselectivity.

Base
Cs₂CO₃, K₂CO₃, or organic

bases

The choice of base is crucial

and substrate-dependent.

Solvent THF, Dioxane, Toluene
Anhydrous and degassed

solvents are essential.

Temperature 25 - 80 °C

Higher temperatures may be

required for less reactive

substrates.

Reaction Time 12 - 48 hours
Monitored by TLC or GC/LC-

MS.

Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes of (S)-Tol-SDP are excellent catalysts for the asymmetric hydrogenation

of a wide range of prochiral olefins, including enamides, itaconates, and α,β-unsaturated

esters. These reactions are fundamental in the synthesis of chiral amino acids,

pharmaceuticals, and other valuable compounds.

Table 2: Typical Reaction Parameters for Rhodium-Catalyzed Asymmetric Hydrogenation
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Parameter Value Notes

Catalyst Precursor
[Rh(COD)₂]BF₄ or

[Rh(NBD)₂]BF₄

COD = 1,5-cyclooctadiene,

NBD = norbornadiene.

Ligand (S)-Tol-SDP

The ligand and precursor are

typically pre-stirred to form the

active catalyst.

Rh:Ligand Ratio 1:1.1
A slight excess of the ligand is

generally beneficial.

Catalyst Loading (S/C ratio) 100 - 10,000

Substrate-to-catalyst ratio can

be very high for reactive

substrates.

Substrate Concentration 0.05 - 1.0 M
Dependent on substrate

solubility and reaction scale.

Solvent
Methanol, Ethanol, THF,

Dichloromethane

Protic solvents are often

preferred.

Hydrogen Pressure 1 - 50 atm
Higher pressure can increase

reaction rates.

Temperature 0 - 50 °C

Reactions are often run at or

below room temperature to

maximize enantioselectivity.

Reaction Time 1 - 24 hours

Monitored by consumption of

hydrogen and analysis of the

reaction mixture.

Experimental Protocols
The following are detailed protocols for representative catalytic reactions. These should be

considered as starting points and may require optimization for specific substrates.

Protocol 1: Iridium-Catalyzed Asymmetric Allylic
Alkylation of a Nitronate
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This protocol is adapted from a procedure using the closely related (S)-Tol-BINAP ligand and is

expected to be a good starting point for (S)-Tol-SDP.[1]

Materials:

[Ir(COD)Cl]₂ (Iridium precursor)

(S)-Tol-SDP (Ligand)

Allylic acetate (Substrate)

Nitroalkane (Nucleophile)

Cesium carbonate (Base)

Anhydrous and degassed solvent (e.g., THF)

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, to a Schlenk flask are

added [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and (S)-Tol-SDP (e.g., 0.011 mmol, 1.1

mol%). Anhydrous and degassed THF (e.g., 1.0 mL) is added, and the mixture is stirred at

room temperature for 30 minutes to form the active catalyst.

Reaction Setup: To the flask containing the catalyst solution are added the allylic acetate

(e.g., 0.5 mmol, 1.0 equiv), the nitroalkane (e.g., 1.0 mmol, 2.0 equiv), and cesium carbonate

(e.g., 0.75 mmol, 1.5 equiv).

Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 60 °C)

and monitored by TLC or GC.

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a

saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl

acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford

the desired enantiomerically enriched product. The enantiomeric excess is determined by

chiral HPLC or GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric
Hydrogenation of an Enamide
Materials:

[Rh(COD)₂]BF₄ (Rhodium precursor)

(S)-Tol-SDP (Ligand)

Enamide (Substrate)

Anhydrous and degassed solvent (e.g., Methanol)

Hydrogen gas (high purity)

Autoclave or hydrogenation vessel

Procedure:

Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (e.g., 0.001 mmol,

0.1 mol%) and (S)-Tol-SDP (e.g., 0.0011 mmol, 0.11 mol%). Anhydrous and degassed

methanol (e.g., 1.0 mL) is added, and the solution is stirred for 20 minutes.

Reaction Setup: The enamide substrate (e.g., 1.0 mmol, 1.0 equiv) is dissolved in anhydrous

and degassed methanol (e.g., 4.0 mL) in a separate vial and then transferred to the

hydrogenation vessel.

Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel containing

the substrate. The vessel is sealed, purged with hydrogen gas several times, and then

pressurized to the desired hydrogen pressure (e.g., 10 atm).

Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature

(e.g., 25 °C) until hydrogen uptake ceases.
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Work-up: The pressure is carefully released, and the solvent is removed under reduced

pressure.

Purification and Analysis: The residue is typically of high purity. If necessary, it can be

purified by column chromatography or recrystallization. The conversion and enantiomeric

excess are determined by NMR spectroscopy and chiral HPLC or GC analysis, respectively.

Visualizations
Catalytic Cycle for Iridium-Catalyzed Asymmetric Allylic
Alkylation
The following diagram illustrates a plausible catalytic cycle for the iridium-catalyzed asymmetric

allylic alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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